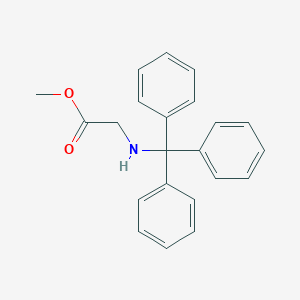

Methyl 2-(tritylamino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

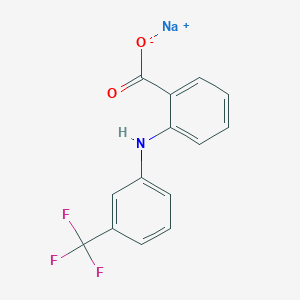

Electrochemical Fluorination

Research demonstrates the potential of electrochemical fluorination, where compounds similar to Methyl 2-(tritylamino)acetate can be used in the fluorination process. For instance, the electrochemical fluorination of methyl(phenylthio)acetate, achieving fluorination efficiency through optimizing parameters such as oxidation potential and concentration ratios, showcases the versatility of similar compounds in synthesizing fluorinated organic products, which are crucial in pharmaceuticals and agrochemicals (Balandeh et al., 2017).

Enhancing Battery Performance

Methyl acetate has been studied as a co-solvent in lithium-ion batteries, aiming to improve charging times without compromising cell lifetime. This research underlines the importance of solvent choice in electrolyte solutions for batteries, suggesting that derivatives of methyl acetate could offer similar benefits in enhancing battery performance (Li et al., 2018).

N-Monomethylation of Primary Aryl Amines

Efficient synthesis methods for N-monomethylarylamines highlight the role of acetate derivatives in organic synthesis, particularly in modifying amines for potential pharmaceutical applications. The process involves treating anilines with acetic anhydride, showcasing the utility of acetate derivatives in complex organic synthesis (Peng et al., 2009).

Biodiesel Production

Methyl acetate has been utilized as an acyl acceptor in the production of biodiesel, indicating the potential for related compounds to serve in biofuel synthesis. This novel approach provides a glycerol-free process, potentially lowering production costs and offering an environmentally friendly alternative to traditional biodiesel production methods (Du et al., 2004).

特性

IUPAC Name |

methyl 2-(tritylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCOXPSJQAJMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348470 |

Source

|

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(tritylamino)acetate | |

CAS RN |

10065-71-1 |

Source

|

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)